ethyl 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate
Description
Ethyl 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2,4-dimethylphenyl substituent at the 1-position and a thioether-linked butanoate ester at the 4-position. This article compares its core structure and functional groups with similar compounds, focusing on synthesis, substituent effects, and physicochemical characteristics.
Properties
IUPAC Name |
ethyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-5-16(19(24)25-6-2)26-18-14-10-22-23(17(14)20-11-21-18)15-8-7-12(3)9-13(15)4/h7-11,16H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZWRHKXJGVZSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NC=NC2=C1C=NN2C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered interest due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
- Molecular Formula : C17H22N4OS
- Molecular Weight : 342.45 g/mol
- CAS Number : 919752-53-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Protein Kinases : Pyrazolo[3,4-d]pyrimidines are known to inhibit eukaryotic protein kinases, which play a crucial role in cell signaling pathways related to cancer cell proliferation and survival. Studies have shown that modifications in the pyrazolo[3,4-d]pyrimidine structure can significantly affect kinase inhibition and subsequent anticancer activity .
- Generation of Reactive Oxygen Species (ROS) : The compound has been observed to induce oxidative stress in cancer cells by increasing ROS levels, leading to apoptosis in tumor cells. This mechanism is essential for its anticancer effects as it disrupts cellular homeostasis and promotes cell death .
- Antimicrobial Activity : Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound's ability to target bacterial protein kinases adds a layer of complexity to its action against infections .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound across different cancer cell lines:
These results demonstrate that the compound exhibits potent antiproliferative activity across multiple cancer types.
Antimicrobial Activity
The antimicrobial efficacy was assessed using standard methods against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
These findings indicate that this compound possesses significant antimicrobial properties alongside its anticancer effects.
Case Studies
A notable study conducted by Gaonkar et al. (2020) explored the effects of various pyrazolo[3,4-d]pyrimidine derivatives on non-small cell lung cancer (NSCLC). The study highlighted that compounds similar to this compound induced apoptosis through ROS generation and inhibited tumor growth in vivo models.
In another investigation focusing on antimicrobial properties, a library of pyrazolo[3,4-d]pyrimidines was screened against clinical isolates of S. aureus. Results showed that these compounds could enhance the efficacy of conventional antibiotics such as ampicillin and kanamycin by targeting bacterial kinases involved in resistance mechanisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
Pyrazolo[3,4-d]pyrimidine derivatives are often modified at the 1- and 4-positions to tune their properties. Key analogs include:
Phenyl-Substituted Derivatives
- 1,5-Dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-ones (2–10) These compounds feature a phenyl group at the 1-position and a thioether-linked phenacyl group at the 6-position. Their synthesis involves reacting a monopotassium salt with phenacyl chloride in ethanol . Comparison: The target compound replaces the phenacyl group with a butanoate ester and substitutes the phenyl group with 2,4-dimethylphenyl, likely enhancing lipophilicity and steric bulk.
Thieno[3,2-d]Pyrimidine Hybrids
- 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine This hybrid integrates a thieno[3,2-d]pyrimidine moiety via Vilsmeier–Haack formylation and cyclization, achieving an 82% yield . Comparison: The thieno ring introduces π-conjugation and electron-withdrawing effects, differing from the target compound’s aliphatic butanoate ester.
Benzo[d]Oxazole/Thiazole Derivatives
- Ethyl 2-(4-(benzo[d]oxazol-2-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate (2q)
Features a benzo[d]oxazole-thioether and an ethyl acetate group, synthesized in 69% yield via nucleophilic substitution .
Comparison : The benzo[d]oxazole moiety may enhance metabolic stability compared to the target compound’s dimethylphenyl group.
Key Insights :
Physicochemical Properties
Comparison :
- Thieno hybrids’ extended conjugation could enhance UV absorption, relevant for photophysical applications .
Functional Group Impact on Bioactivity
- 2,4-Dimethylphenyl Group : Likely improves metabolic stability and target binding via hydrophobic interactions, as seen in related kinase inhibitors .
- Thioether Linkage : Enhances resistance to hydrolysis compared to oxygen ethers, a feature shared with benzo[d]oxazole derivatives .
- Ester Moieties (e.g., butanoate): Serve as prodrug candidates, enabling controlled release of active metabolites .
Q & A
Q. Table 1: Comparison of Synthetic Yields from Published Protocols
| Step | Solvent | Catalyst/Base | Yield (%) | Reference |
|---|---|---|---|---|
| Thioether formation | Acetonitrile | K₂CO₃ | 51–87 | |
| Carbamate coupling | DCM | NEt₃ | 25–89 |
Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and what are the diagnostic spectral markers?
Basic Research Question
- -NMR : Key signals include:
- -NMR : Ester carbonyl at δ 168.1 ppm and pyrimidine carbons at δ 153.0–155.8 ppm .
- MS (ES+) : Dominant [M+H]⁺ peaks (e.g., m/z 745) and sodium adducts ([M+Na]⁺) confirm molecular weight .
How can researchers optimize reaction conditions to improve yields in multi-step syntheses of pyrazolo[3,4-d]pyrimidine derivatives?
Advanced Research Question
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution rates .
- Temperature control : Reflux conditions (70–80°C) improve thioether formation but may require inert atmospheres to prevent oxidation .
- Catalyst screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) can increase yields in heterocyclic coupling reactions .
- Purification : Gradient column chromatography (hexane:ethyl acetate) resolves regioisomers, which are common in pyrazolo[3,4-d]pyrimidine synthesis .
What strategies are effective in resolving contradictory biological activity data reported for structurally analogous pyrazolo[3,4-d]pyrimidine derivatives across different studies?
Advanced Research Question
- Structural validation : Ensure batch-to-batch consistency via -NMR and HPLC purity (>95%) to rule out impurities influencing activity .
- Assay standardization : Compare IC₅₀ values using identical cell lines (e.g., U87MG glioblastoma for anticancer studies) .
- SAR analysis : Systematically modify substituents (e.g., 2,4-dimethylphenyl vs. 3-chlorophenyl) to isolate pharmacophoric groups responsible for target engagement .
How does molecular docking contribute to understanding the target binding interactions of this compound, particularly in kinase inhibition studies?
Advanced Research Question
- Kinase domain modeling : Docking into RAF kinase (PDB: 3OMV) reveals hydrogen bonding between the pyrazolo[3,4-d]pyrimidine core and Lys⁴⁸³ .
- Binding affinity validation : Compare computed Gibbs free energy (ΔG) with experimental IC₅₀ values. Derivatives with ΔG < -9 kcal/mol typically show sub-micromolar inhibition .
- Solvent-accessible surface area (SASA) : Hydrophobic interactions with 2,4-dimethylphenyl groups correlate with improved cellular permeability .
What in vivo models are appropriate for evaluating the pharmacokinetic profile and therapeutic efficacy of this compound in neurological cancers?
Advanced Research Question
- Orthotopic glioblastoma models : Intracranial implantation of U87MG-luc2 cells in nude mice allows monitoring of tumor growth via bioluminescence .
- Pharmacokinetic parameters : Measure plasma half-life (t₁/₂) and brain-to-plasma ratio (Kp) via LC-MS/MS. Prodrug derivatives (e.g., ethyl ester) show improved BBB penetration .
- Dosing regimens : Administer 50 mg/kg intraperitoneally (5 days/week) for 3 weeks, with tumor volume reduction >50% indicating efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
